molecular formula C15H13NO2 B2623303 3-(Benzyloxy)-4-methoxybenzonitrile CAS No. 52805-37-5

3-(Benzyloxy)-4-methoxybenzonitrile

Cat. No. B2623303
CAS RN: 52805-37-5
M. Wt: 239.274
InChI Key: DTALPOKFNPTJSF-UHFFFAOYSA-N
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Description

“3-(Benzyloxy)-4-methoxybenzonitrile” is a complex organic compound. Organic compounds like this often serve as building blocks in chemical synthesis .


Synthesis Analysis

While specific synthesis methods for “3-(Benzyloxy)-4-methoxybenzonitrile” are not available, similar compounds often involve reactions such as catalytic protodeboronation of pinacol boronic esters .


Molecular Structure Analysis

The molecular structure of a compound similar to “3-(Benzyloxy)-4-methoxybenzonitrile”, namely “Benzaldehyde, 3-methoxy-4-(phenylmethoxy)-”, has been reported. It has a molecular weight of 242.2699 .

Scientific Research Applications

Antitumor Activities

A study by Li (2015) in the Chinese Journal of Synthetic Chemistry explored the synthesis of 4-aminoquinazoline derivatives from precursors including 4-methoxybenzonitrile. These derivatives showed potential antitumor activities against Bcap-37 cell proliferation, suggesting a role for compounds related to 3-(Benzyloxy)-4-methoxybenzonitrile in cancer research (Li, 2015).

Spectroscopy and Thermodynamics

Goel and Agarwal (1982) studied the infrared absorption spectra and Raman spectrum of 4-methoxybenzonitrile. This work is significant in understanding the electronic and vibrational properties of methoxybenzonitriles, which include compounds like 3-(Benzyloxy)-4-methoxybenzonitrile. They also examined the thermodynamic functions of these molecules (Goel & Agarwal, 1982).

Solid Acid-Catalyzed Reactions

Thomas, Prathapan, and Sugunan (2005) described the use of 4-methoxybenzonitrile in solid acid-catalyzed dehydration/Beckmann rearrangement of aldoximes. This research highlights the utility of methoxybenzonitriles in chemical synthesis and potential industrial applications (Thomas, Prathapan, & Sugunan, 2005).

Luminescent Properties in Lanthanide Coordination

Sivakumar et al. (2010) investigated the luminescent properties of lanthanide coordination compounds using 4-benzyloxy benzoic acid derivatives. Their findings provide insights into the photophysical properties affected by electron-releasing or withdrawing substituents, relevant to compounds like 3-(Benzyloxy)-4-methoxybenzonitrile (Sivakumar et al., 2010).

Radical Anions in Organic Chemistry

Peshkov et al. (2019) explored the use of benzonitrile radical anions, including 3-methoxybenzonitrile, as reagents for arylation of fluorinated benzonitriles. This research underscores the novel applications of these compounds in organic synthesis (Peshkov et al., 2019).

Safety and Hazards

While specific safety data for “3-(Benzyloxy)-4-methoxybenzonitrile” is not available, similar compounds often require handling precautions to avoid skin and eye irritation, and may be harmful if swallowed .

Future Directions

While specific future directions for “3-(Benzyloxy)-4-methoxybenzonitrile” are not available, research in similar compounds often involves modifying substituents to design better versions of existing compounds .

properties

IUPAC Name

4-methoxy-3-phenylmethoxybenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO2/c1-17-14-8-7-13(10-16)9-15(14)18-11-12-5-3-2-4-6-12/h2-9H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTALPOKFNPTJSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C#N)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Benzyloxy)-4-methoxybenzonitrile

Synthesis routes and methods

Procedure details

3-Benzyloxy-4-methoxybenzaldehyde (50 g, 0.21 mol) was added to a solution of sodium acetate (33.9 g, 0.41 mol) and hydroxylamine hydrochloride (28.73 g, 0.41 mol) in acetic acid (200 ml) and the resulting suspension was heated to reflux for 18 h. After cooling, the reaction mixture was partitioned between CH2Cl2 and H2O and the aqueous phase was further extracted with CH2Cl2. The combined organic layers were dried over MgSO4 and evaporated to afford the subtitle compound as a buff-coloured solid (43.9 g, 89%). Rf 0.70 (toluene/EtOAc 4/1, v/v).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
33.9 g
Type
reactant
Reaction Step One
Quantity
28.73 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
89%

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